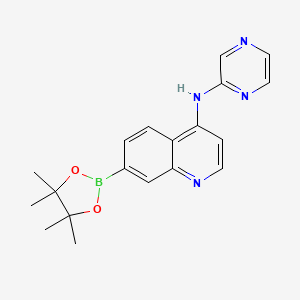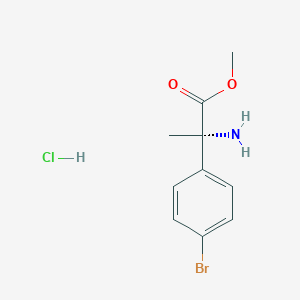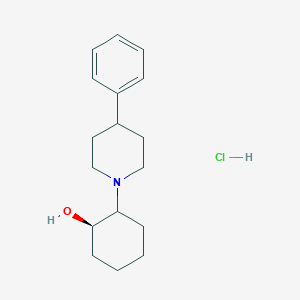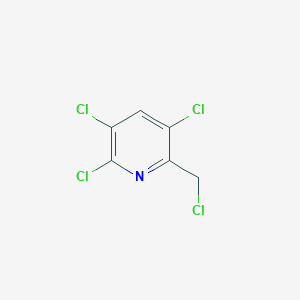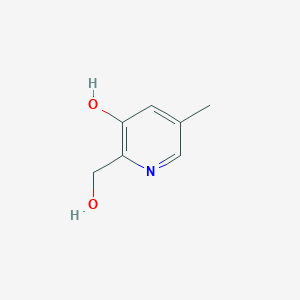![molecular formula C24H16N2O2 B13130657 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione CAS No. 88653-22-9](/img/structure/B13130657.png)
1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE is a complex organic compound belonging to the anthracene-based derivatives. These derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and cost-effectiveness. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. The compound’s ability to intercalate into DNA also contributes to its cytotoxic effects .
Comparison with Similar Compounds
9,10-Anthracenedione: A simpler derivative with similar core structure but lacking the amino and naphthylamino substituents.
Uniqueness: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE stands out due to its specific substituents, which enhance its photophysical properties and biological activities. Its unique structure allows for diverse applications, from fluorescent probes to potential therapeutic agents .
Properties
CAS No. |
88653-22-9 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2 |
InChI Key |
NQYPFUVHXIDISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)





